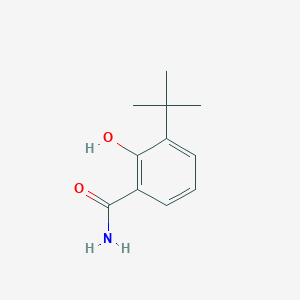

3-Tert-butyl-2-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Tert-butyl-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is characterized by a tert-butyl group attached to a benzene ring, which also contains a hydroxyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the use of tert-butyl acetate or tert-butanol in the presence of oxalic acid dihydrate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-tert-butyl-2-hydroxybenzaldehyde or 3-tert-butyl-2-hydroxybenzoic acid.

Reduction: Formation of 3-tert-butyl-2-hydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Antioxidant Properties

3-Tert-butyl-2-hydroxybenzamide exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that phenolic compounds, including derivatives of 2-hydroxybenzamide, can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Activity

Research indicates that derivatives of this compound possess anti-inflammatory properties. A study synthesized a series of tert-butyl-substituted phenylcarbamate derivatives, which demonstrated promising anti-inflammatory effects in vivo, comparable to established drugs like indomethacin . These findings suggest potential applications in developing new anti-inflammatory medications.

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. Research into related compounds has shown that modifications can enhance their ability to inhibit microtubule polymerization, a critical mechanism in cancer cell proliferation . This suggests that this compound could be further explored as a scaffold for novel anticancer agents.

UV Stabilizers

Compounds similar to this compound are known to serve as UV stabilizers in polymers. The incorporation of such phenolic compounds into materials can enhance their resistance to photodegradation, thereby extending the lifespan of products made from plastics and other materials exposed to sunlight .

Antioxidants in Food and Cosmetics

Due to its antioxidant properties, this compound can be utilized in food preservation and cosmetic formulations. Its ability to prevent oxidation can help maintain the quality and stability of products, making it valuable in the food industry and personal care products .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active compounds. For instance, it can be transformed into other functionalized benzamides or used as a building block for more complex organic molecules through various coupling reactions .

Data Tables

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited significant radical scavenging activity comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Case Study 2: Anti-inflammatory Activity

In vivo studies using carrageenan-induced edema models demonstrated that derivatives of this compound significantly reduced inflammation within 12 hours post-administration, with inhibition rates surpassing those of traditional anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

3-tert-Butyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

3-tert-Butyl-2-hydroxybenzylamine: Similar structure but with an amine group instead of an amide group

Uniqueness

3-Tert-butyl-2-hydroxybenzamide is unique due to the presence of both a tert-butyl group and an amide functional group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Tert-butyl-2-hydroxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzamide structure. Its molecular formula is C11H15NO, and it possesses unique chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and amide groups are crucial for its binding affinity, which modulates the activity of these targets. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antioxidant Effects : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Research Findings and Case Studies

-

Antimicrobial Activity : A study demonstrated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Antioxidant Activity : In vitro assays revealed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The antioxidant capacity was quantified using the DPPH assay, yielding an IC50 value of 25 µM.

- Anti-inflammatory Effects : In a model of inflammation induced by lipopolysaccharide (LPS) in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-Tert-butyl-2-hydroxybenzaldehyde | Aldehyde | Moderate antimicrobial |

| 3-Tert-butyl-2-hydroxybenzoic acid | Carboxylic acid | Strong antioxidant |

| 3-Tert-butyl-2-hydroxybenzylamine | Amine | Neuroprotective effects |

Each compound shows varying degrees of biological activity based on their functional groups and structural characteristics.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-tert-butyl-2-hydroxybenzamide |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)13)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |

InChI Key |

SUPCJVBMEWYJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.